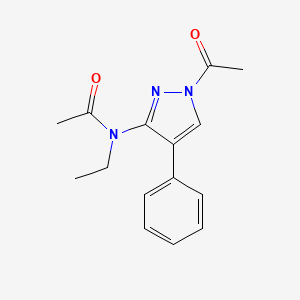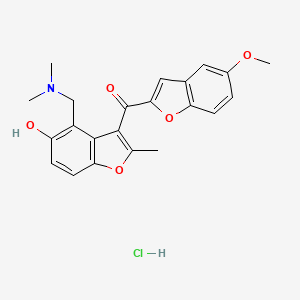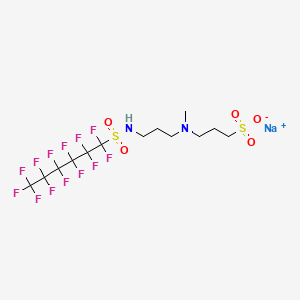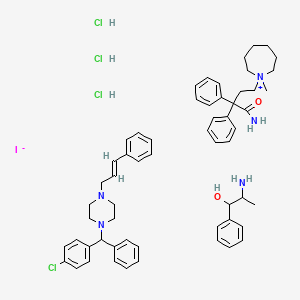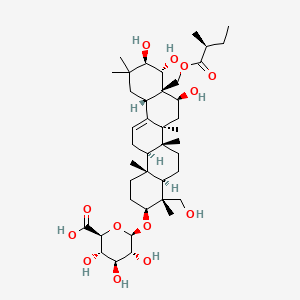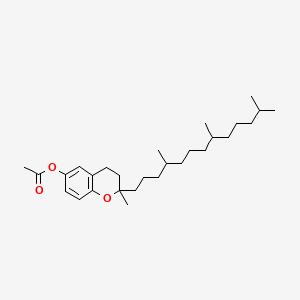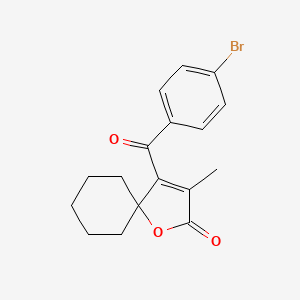
1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-bromobenzoyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-bromobenzoyl)-3-methyl- is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage where two rings are connected through a single atom. The presence of a bromobenzoyl group and a methyl group adds to the compound’s complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-bromobenzoyl)-3-methyl- typically involves multiple steps:
Formation of the Spiro Ring: This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular cyclization.
Introduction of the Bromobenzoyl Group: This step might involve a Friedel-Crafts acylation reaction where a bromobenzoyl chloride reacts with the spiro compound in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-bromobenzoyl)-3-methyl- can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
1-Oxaspiro(4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-bromobenzoyl)-3-methyl- would depend on its specific application:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence metabolic pathways or signal transduction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
1-Oxaspiro(4.5)dec-3-en-2-one: Lacks the bromobenzoyl and methyl groups.
4-(4-Bromobenzoyl)-3-methyl-2-oxaspiro(4.5)decane: A structural isomer with different spatial arrangement.
3-Methyl-4-(4-bromobenzoyl)-1-oxaspiro(4.5)decane: Another isomer with variations in the position of the methyl group.
Uniqueness
1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-bromobenzoyl)-3-methyl- is unique due to its specific combination of functional groups and spiro structure, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
86560-10-3 |
|---|---|
Fórmula molecular |
C17H17BrO3 |
Peso molecular |
349.2 g/mol |
Nombre IUPAC |
4-(4-bromobenzoyl)-3-methyl-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C17H17BrO3/c1-11-14(15(19)12-5-7-13(18)8-6-12)17(21-16(11)20)9-3-2-4-10-17/h5-8H,2-4,9-10H2,1H3 |
Clave InChI |
FAGGQHWQISDIGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2(CCCCC2)OC1=O)C(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



